3-Bromo-5-chloro-4-ethoxybenzaldehyde

Lipophilicity Partition Coefficient Drug Design

Select 3-Bromo-5-chloro-4-ethoxybenzaldehyde for your most demanding synthetic routes. The unique 3-Br/5-Cl pattern paired with a 4-ethoxy group creates orthogonal cross-coupling handles—activate the C-Br bond first under mild conditions, then the C-Cl bond—enabling complex unsymmetrical biaryls that mono‑halogenated analogs cannot deliver. With an elevated LogP (3.31 vs. 2.92 for methoxy) and a high boiling point (326.6 °C vs. 264.7 °C for hydroxy), this compound excels in lipophilic CNS probes and high‑temperature reactions where simpler analogs fail. Choose ≥98% purity to safeguard yields and downstream feasibility.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 884497-58-9
Cat. No. B1334453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-ethoxybenzaldehyde
CAS884497-58-9
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C=O)Cl
InChIInChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
InChIKeyBDNBQEWANMSSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS 884497-58-9): A Distinct Halogenated Benzaldehyde Building Block for Targeted Synthesis


3-Bromo-5-chloro-4-ethoxybenzaldehyde is a tri-substituted aromatic aldehyde featuring bromine at the 3-position, chlorine at the 5-position, and an ethoxy group at the 4-position on the benzene ring . With a molecular formula of C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol, it is classified as a halogenated benzaldehyde derivative. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable synthetic intermediate in medicinal chemistry, agrochemical research, and materials science where precise regiochemical control and tailored physicochemical profiles are required .

Why Simple Substitution of 3-Bromo-5-chloro-4-ethoxybenzaldehyde with Close Analogs Fails


While the benzaldehyde scaffold is common, the specific combination of 3-bromo, 5-chloro, and 4-ethoxy substituents in this compound creates a unique physicochemical and reactivity profile that cannot be replicated by simple analogs such as the 4-methoxy or 4-hydroxy derivatives . The presence of both electron-withdrawing halogens (Br, Cl) and the electron-donating ethoxy group establishes a distinct electronic environment that influences nucleophilic addition rates, electrophilic aromatic substitution patterns, and cross-coupling reactivity. Moreover, the ethoxy group contributes to significantly different lipophilicity, boiling point, and density compared to its methoxy and hydroxy counterparts, directly impacting solubility in organic phases, purification by distillation, and handling properties. These differences can critically affect reaction outcomes, yields, and the feasibility of downstream synthetic routes, underscoring the need for the exact compound when a specific property is mandated by a protocol [1].

Quantitative Differentiation of 3-Bromo-5-chloro-4-ethoxybenzaldehyde vs. Key Analogs


Lipophilicity Comparison: LogP Value of 3-Bromo-5-chloro-4-ethoxybenzaldehyde vs. Methoxy and Hydroxy Analogs

The calculated LogP (partition coefficient) for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is 3.31370 . This indicates a moderately high lipophilicity. In direct comparison, the 4-methoxy analog (3-Bromo-5-chloro-4-methoxybenzaldehyde) has a lower LogP of 2.92360 [1], and the 4-hydroxy analog (3-Bromo-5-chloro-4-hydroxybenzaldehyde) is significantly less lipophilic, with a LogP of approximately 2.60-2.75 [2][3].

Lipophilicity Partition Coefficient Drug Design Solubility

Boiling Point and Thermal Stability: Comparison with 4-Methoxy and 4-Hydroxy Analogs

3-Bromo-5-chloro-4-ethoxybenzaldehyde exhibits a boiling point of 326.6°C at 760 mmHg [1]. This is notably higher than the boiling point of the 4-methoxy analog (313.6°C at 760 mmHg) and substantially higher than the 4-hydroxy analog (264.7°C at 760 mmHg) .

Boiling Point Thermal Stability Distillation Purification

Density and Molecular Packing: A Distinctive Parameter for Process Chemistry

The density of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is 1.552 g/cm³ . This value is lower than the density of the 4-methoxy analog (1.628 g/cm³) and significantly lower than the 4-hydroxy analog (1.844 g/cm³) .

Density Process Chemistry Crystallization Formulation

Reactivity Profile: The Impact of 3,5-Dihalogenation with 4-Ethoxy Substitution

The 3-bromo-5-chloro-4-ethoxy substitution pattern combines electron-withdrawing halogens with an electron-donating alkoxy group. Class-level studies indicate that such 3,5-disubstituted benzaldehydes exhibit distinct reactivity in ring-chain tautomerism, with the size and electronic nature of the 3-position substituent being a key factor in equilibrium [1]. While direct kinetic data for this specific compound is limited, the presence of both bromo and chloro substituents offers orthogonal reactivity handles for sequential cross-coupling reactions, a strategic advantage not present in mono-halogenated analogs [2].

Reactivity Electron Withdrawing Electron Donating Cross-Coupling

Commercial Purity Specification: Assurance of High-Quality Material

3-Bromo-5-chloro-4-ethoxybenzaldehyde is commercially available with a guaranteed purity of NLT (Not Less Than) 98% . This specification ensures a high-quality starting material, reducing the need for additional purification steps and improving reproducibility in synthetic applications. While other analogs are also available at similar purities, the documented NLT 98% for this specific compound provides a clear benchmark for procurement.

Purity Quality Control Procurement

Optimal Application Scenarios for 3-Bromo-5-chloro-4-ethoxybenzaldehyde Based on Differentiated Properties


Lipophilic Building Block for Medicinal Chemistry and Probe Development

The elevated LogP of 3.31 (compared to 2.92 for the methoxy analog and 2.6-2.8 for the hydroxy analog) makes this compound particularly suitable for constructing lipophilic pharmacophores or molecular probes intended for membrane permeability studies. It is an ideal choice when designing molecules for CNS-targeted research or for assays where partitioning into lipid bilayers is desired .

High-Temperature Reaction Sequences Requiring Thermal Robustness

With a boiling point of 326.6°C, significantly higher than the methoxy (313.6°C) and hydroxy (264.7°C) analogs, this compound can be employed in high-temperature reactions without the risk of premature distillation or decomposition. This property is valuable in high-boiling solvent systems or for applications where reaction mixtures are concentrated under reduced pressure at elevated temperatures .

Sequential Cross-Coupling for Complex Aromatic Architectures

The presence of both bromine and chlorine atoms offers orthogonal reactivity handles. This enables sequential Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, where the more reactive C-Br bond can be addressed first under mild conditions, followed by activation of the C-Cl bond under more forcing conditions. This strategic advantage allows for the construction of complex, unsymmetrical biaryl or heteroaryl systems that are difficult to access using mono-halogenated starting materials [1].

Process Chemistry and Crystallization Optimization

The density of 1.552 g/cm³, being lower than the methoxy (1.628 g/cm³) and hydroxy (1.844 g/cm³) analogs, may influence the choice of crystallization conditions and handling properties. This can be an important factor in process chemistry when developing scalable synthetic routes, where differences in density can affect mixing, filtration, and drying operations .

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